molecular formula C20H25N3O3 B6772771 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methylimidazol-4-yl)propanamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methylimidazol-4-yl)propanamide

Cat. No.: B6772771
M. Wt: 355.4 g/mol
InChI Key: YGTRERABQYQDMZ-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methylimidazol-4-yl)propanamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzodioxin ring, a cyclopentyl group, and an imidazole moiety

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methylimidazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-23-14-21-13-16(23)5-7-19(24)22-20(8-2-3-9-20)15-4-6-17-18(12-15)26-11-10-25-17/h4,6,12-14H,2-3,5,7-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTRERABQYQDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCC(=O)NC2(CCCC2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methylimidazol-4-yl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclopentanone to form the cyclopentyl derivative. This intermediate is then reacted with 3-(3-methylimidazol-4-yl)propanoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methylimidazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methylimidazol-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have therapeutic potential due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methylimidazol-4-yl)propanamide involves its interaction with specific molecular targets. The benzodioxin ring and imidazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Shares the benzodioxin ring but differs in the presence of a benzenesulfonamide group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar benzodioxin ring with a bromobenzenesulfonamide group.

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methylimidazol-4-yl)propanamide is unique due to its combination of a cyclopentyl group and an imidazole moiety, which are not commonly found together in similar compounds

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